5-Iodo-1-(4-methoxybenzyl)-1h-indazole
Description
Significance of Heterocyclic Compounds in Contemporary Medicinal Chemistry
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in medicinal chemistry. nih.govijnrd.orgnumberanalytics.comderpharmachemica.com These compounds are integral to the metabolic processes of all living cells and form the core structure of a vast number of biologically active molecules, including DNA, RNA, vitamins, and hormones. ijnrd.orgderpharmachemica.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.govijnrd.org
The prevalence of heterocycles in drug development stems from their versatile chemical properties. numberanalytics.com The incorporation of heteroatoms like nitrogen, oxygen, and sulfur into a ring system can significantly influence a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These characteristics are crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of drug candidates. nih.gov Consequently, heterocyclic scaffolds are extensively utilized by medicinal chemists to expand the available drug-like chemical space and drive more effective drug discovery programs. nih.gov The broad spectrum of pharmacological activities exhibited by heterocyclic compounds includes anti-inflammatory, antibacterial, antifungal, antiviral, anticancer, and anti-HIV properties. ijnrd.orgderpharmachemica.com
The Indazole Scaffold as a Privileged Pharmacophore in Drug Discovery and Development
Among the myriad of heterocyclic structures, the indazole scaffold holds a special status as a "privileged pharmacophore." nih.govresearchgate.netresearcher.life A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs. The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has demonstrated a remarkable ability to interact with a diverse array of biological receptors and enzymes. nih.govresearchgate.netnih.gov
The therapeutic importance of the indazole nucleus is underscored by the number of commercially available drugs and clinical trial candidates that incorporate this structure. nih.govresearchgate.net These agents are used to treat a wide range of conditions, highlighting the versatility of the indazole scaffold in addressing various medical needs. researchgate.netresearchgate.net The ability of the indazole ring to serve as a bioisostere for other important scaffolds, such as the indole (B1671886) nucleus, further enhances its utility in drug design. chemie-brunschwig.chnih.gov
Overview of Structural Diversity and Biological Relevance of Indazole Derivatives
Indazole derivatives exhibit a wide range of structural diversity, which in turn leads to a broad spectrum of biological activities. nih.govresearchgate.net The indazole ring can be substituted at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. beilstein-journals.org This structural versatility has led to the development of indazole-based compounds with applications in numerous therapeutic areas.
The biological relevance of indazole derivatives is extensive, with documented activities including:
Anticancer: Many indazole derivatives have been developed as kinase inhibitors and have shown significant anti-cancer activity both in vitro and in vivo. nih.govrsc.orgrsc.org For example, pazopanib (B1684535) is a multi-kinase inhibitor containing an indazole moiety that is approved for the treatment of renal cell carcinoma. nih.govrsc.org
Anti-inflammatory: Certain indazole derivatives possess anti-inflammatory properties. nih.govresearchgate.netnih.gov
Antimicrobial: The indazole scaffold has been incorporated into compounds with antibacterial and antifungal activities. nih.govresearchgate.netnih.gov
Anti-HIV: Some indazole derivatives have shown potential as anti-HIV agents. nih.govresearchgate.netnih.gov
Neurological Disorders: Indazole-based compounds have been investigated for their potential in treating neurological conditions. numberanalytics.comresearchgate.net
The following table provides a brief overview of some biologically active indazole derivatives:
| Compound Name | Biological Activity |
| Pazopanib | Anticancer (Kinase inhibitor) nih.govrsc.org |
| Axitinib | Anticancer (Kinase inhibitor) |
| Entrectinib | Anticancer (ALK inhibitor) nih.gov |
| Bendazac | Anti-inflammatory, Anti-cataract chemie-brunschwig.ch |
| Granisetron | Antiemetic (5-HT3 receptor antagonist) austinpublishinggroup.com |
Rationale for Investigating Substituted Indazole Systems with Halogen and Methoxybenzyl Moieties
The investigation of substituted indazole systems, such as 5-Iodo-1-(4-methoxybenzyl)-1H-indazole, is driven by a rational approach to drug design that aims to enhance the therapeutic potential of the core indazole scaffold.
Halogen Substitution: The introduction of a halogen atom, such as iodine, at the C-5 position of the indazole ring can significantly impact the molecule's properties. Halogens can alter the electronic distribution within the molecule, influencing its binding affinity to biological targets. Furthermore, the presence of an iodine atom can provide a site for further chemical modification, allowing for the synthesis of a diverse library of compounds. nih.gov The position of the halogen can also affect the yield and reactivity of the indazole system during synthesis. nih.gov
Methoxybenzyl Moiety: The attachment of a 4-methoxybenzyl group to the N-1 position of the indazole ring is another strategic modification. The methoxy (B1213986) group can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding of the molecule to its target. The benzyl (B1604629) group provides a larger hydrophobic surface area, which can also contribute to binding affinity. The N-1 substitution pattern is often crucial for achieving the desired biological activity and can be influenced by both steric and electronic effects during synthesis. beilstein-journals.org The combination of these substituents on the indazole scaffold represents a targeted effort to create novel compounds with potentially improved pharmacological profiles.
Structure
3D Structure
Properties
Molecular Formula |
C15H13IN2O |
|---|---|
Molecular Weight |
364.18 g/mol |
IUPAC Name |
5-iodo-1-[(4-methoxyphenyl)methyl]indazole |
InChI |
InChI=1S/C15H13IN2O/c1-19-14-5-2-11(3-6-14)10-18-15-7-4-13(16)8-12(15)9-17-18/h2-9H,10H2,1H3 |
InChI Key |
CYSCBDYPDJAUQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)I)C=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Constructing and Functionalizing the 1h Indazole Nucleus Relevant to 5 Iodo 1 4 Methoxybenzyl 1h Indazole
Foundational Strategies for 1H-Indazole Ring System Construction
The construction of the 1H-indazole ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions.
Intramolecular cyclization represents a fundamental and widely employed strategy for the synthesis of the 1H-indazole nucleus. These reactions typically involve the formation of a key N-N or C-N bond within a pre-functionalized aromatic precursor.
A notable example is the intramolecular Ullmann-type reaction. This method has been utilized in the scalable synthesis of substituted indazoles. For instance, the synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole was achieved through an intramolecular Ullmann cyclization of a corresponding hydrazone precursor. google.com This approach highlights the utility of intramolecular cyclization in creating complex indazole structures.
Electrochemical cyclization has also emerged as a powerful technique for indazole synthesis. orgsyn.org This method often proceeds under mild conditions and avoids the need for chemical oxidants or reductants, aligning with the principles of green chemistry.
Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and the formation of the indazole core is no exception. Palladium, copper, and silver catalysts have all been effectively used to mediate the construction of the 1H-indazole ring. googleapis.comnih.gov
Palladium-catalyzed oxidative benzannulation provides a convergent route to indazoles from simpler starting materials. In this approach, pyrazoles can react with internal alkynes in the presence of a palladium catalyst, such as palladium(II) acetate, and an oxidant to construct the benzene (B151609) ring of the indazole system. googleapis.com This strategy allows for significant variation in the substitution pattern of the resulting indazole.
A general scheme for this process is as follows:
Starting Materials: A pyrazole (B372694) and an internal alkyne.
Catalyst: Typically a palladium(II) salt, such as Pd(OAc)₂.
Oxidant: Often a copper(II) salt, like Cu(OAc)₂·H₂O.
Solvent and Temperature: The reaction is usually carried out in a high-boiling solvent, such as 1,4-dioxane, at elevated temperatures.
| Reactants | Catalyst System | Product | Yield | Reference |
| 1-Methylpyrazole and Diphenylacetylene | Pd(OAc)₂ / Cu(OAc)₂·H₂O | 1-Methyl-6,7-diphenyl-1H-indazole | Good | googleapis.com |
| 1-Butylpyrazole and Diphenylacetylene | Pd(OAc)₂ / Cu(OAc)₂·H₂O | 1-Butyl-6,7-diphenyl-1H-indazole | Good | googleapis.com |
This table presents illustrative examples of palladium-mediated oxidative benzannulation for indazole synthesis.
Copper catalysis is particularly prominent in the formation of the crucial N-N bond in the indazole ring. One such method involves the copper(II) acetate-catalyzed reaction of o-aminoaryl N-H ketimine species, which are readily prepared from o-aminobenzonitriles. This protocol utilizes oxygen as a terminal oxidant, making it an environmentally benign process.
Furthermore, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been demonstrated as a viable route to N-phenyl- and N-thiazolyl-1H-indazoles. This method is advantageous as it utilizes readily available and less expensive starting materials compared to their bromo- or iodo-substituted counterparts.
| Starting Material | Catalyst System | Product Type | Yield Range | Reference |
| o-Aminoaryl N-H ketimines | Cu(OAc)₂ / O₂ | 3-Substituted-1H-indazoles | Good to Excellent | |
| ortho-Chlorinated arylhydrazones | CuI / KOH / 1,10-phenanthroline | N-Phenyl- and N-Thiazolyl-1H-indazoles | 10-70% |
This table summarizes key aspects of copper-catalyzed methods for indazole synthesis.
A novel approach to the synthesis of 1H-indazoles involves a silver(I)-mediated intramolecular oxidative C–H amination. nih.gov This method is particularly effective for the synthesis of a variety of 3-substituted indazoles that may be challenging to access through other C–H amination routes. nih.govnih.gov Preliminary mechanistic studies suggest that this reaction proceeds via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govnih.gov
This silver-mediated process has been shown to be efficient for constructing 1H-indazoles with diverse functional groups at the 3-position, including amides, ketones, esters, and even trifluoromethyl groups.
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the construction of heterocyclic rings, including the 1H-indazole nucleus. googleapis.com These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences.
Rhodium(III)-catalyzed C–H bond functionalization and cyclative capture represents an efficient, one-step synthesis of substituted N-aryl-2H-indazoles from azobenzenes and aldehydes. In this process, the azo moiety not only directs the C-H activation but also acts as an internal nucleophile to trap the aldehyde addition product, leading to the formation of the indazole ring.
Metal-Catalyzed Coupling Reactions for Indazole Core Formation
Regioselective Introduction of Substituents on the Indazole Scaffold
The precise placement of substituents on the indazole framework is a critical aspect of the synthetic strategy. Direct functionalization often yields a mixture of N1 and N2 isomers, making the development of regioselective protocols a significant area of research. orgsyn.orgbeilstein-journals.orgnih.gov The thermodynamic stability of the 1H-indazole tautomer over the 2H-form is a key factor influencing the outcome of many substitution reactions. nih.govbeilstein-journals.org
The N1 position of the indazole ring is a frequent site for substitution in biologically active molecules. Consequently, a variety of methods have been developed to introduce alkyl, benzyl (B1604629), and aryl groups with high N1 selectivity.
Direct N-alkylation of indazoles can be notoriously unselective, often producing a mixture of N1 and N2 alkylated products. beilstein-journals.orgnih.gov However, careful selection of reaction conditions can significantly favor the formation of the desired N1 isomer. A widely adopted and effective protocol for achieving high N1 regioselectivity involves the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govbeilstein-journals.org This method is applicable to a range of alkylating and benzylating agents.
The regioselectivity of the alkylation is influenced by both steric and electronic factors of the substituents on the indazole ring. For instance, studies have shown that for a variety of substituted indazoles, the NaH/THF system provides excellent N1 selectivity. nih.gov The choice of the base and solvent system is critical, as other conditions, such as using potassium carbonate in DMF, can lead to nearly equal mixtures of N1 and N2 products. orgsyn.org
Table 1: Conditions for Regioselective N1-Alkylation of Indazoles
| Indazole Substrate | Alkylating/Benzylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 1H-Indazole | Alkyl Bromide | NaH | THF | High N1-selectivity | nih.gov |
| 3-Substituted Indazoles | Alkyl Bromide | NaH | THF | >99:1 | nih.gov |
| 5-Bromo-1H-indazole-3-carboxylate | Alkyl Tosylate | Cs2CO3 | Dioxane | High N1-selectivity | nih.gov |
| 1H-Indazole | Benzyl Bromide | K2CO3 | DMF | ~1:1 | orgsyn.org |
The introduction of an aryl group at the N1 position is commonly achieved through copper-catalyzed N-arylation reactions, a variant of the Ullmann condensation. These reactions typically employ a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and a base. This methodology has demonstrated excellent regioselectivity for the N1 position of the indazole ring when reacted with aryl halides.
The choice of ligand and solvent can influence the reaction rate. For example, the use of specific diamine ligands in solvents like toluene (B28343) or dioxane has been shown to be effective. The reaction is generally applicable to a range of aryl iodides and bromides, providing a versatile route to N1-arylindazoles.
The introduction of a halogen atom, particularly iodine, onto the benzene portion of the indazole ring is a key step in the synthesis of the target compound. Direct halogenation of the indazole ring can occur at various positions, and achieving regioselectivity for the C5 position is crucial.
A common and effective method for the synthesis of 5-iodo-1H-indazole is through a Sandmeyer-type reaction, starting from 5-amino-1H-indazole. chemicalbook.com This process involves the diazotization of the amino group with sodium nitrite (B80452) in the presence of a strong acid, followed by the introduction of iodine using a solution of potassium iodide. chemicalbook.com
Direct iodination of the indazole ring at other positions, such as C3, has also been reported using iodine in the presence of a base like potassium hydroxide (B78521) in DMF. rsc.org This highlights the importance of choosing the correct synthetic strategy to achieve the desired C5-iodinated product.
The introduction of a 4-methoxybenzyl group at the N1 position of the indazole ring follows the general principles of N-alkylation and benzylation reactions. The 4-methoxybenzyl group, often referred to as a p-methoxybenzyl (PMB) group, is a common protecting group in organic synthesis due to its relative stability and the possibility of selective removal. epa.gov
The synthesis of 1-(4-methoxybenzyl)-1H-indazole can be achieved by reacting the indazole with 4-methoxybenzyl chloride or bromide in the presence of a base. To ensure high regioselectivity for the N1 position, the aforementioned NaH/THF conditions are highly suitable. The presence of the methoxy (B1213986) group on the benzyl ring can influence the reactivity of the alkylating agent but generally does not interfere with the N1-selective alkylation process. The synthesis of various 1-(4-methoxyphenyl)-1H-indazole derivatives has been reported, showcasing the feasibility of introducing this moiety. amazonaws.comnih.gov
Strategies for N1-Substitution of Indazoles
Synthetic Routes to 5-Iodo-1-(4-methoxybenzyl)-1H-indazole Analogues
The synthesis of analogues of this compound can be envisioned through a convergent or linear synthetic strategy. A plausible and efficient route involves a two-step sequence:
Synthesis of 5-iodo-1H-indazole: As described in section 2.2.2, this intermediate can be reliably prepared from 5-amino-1H-indazole. chemicalbook.com
N1-benzylation: The subsequent reaction of 5-iodo-1H-indazole with 4-methoxybenzyl chloride or bromide under N1-selective conditions (e.g., NaH in THF) would yield the final product.
This approach allows for the late-stage introduction of the N1-substituent, which is advantageous for the synthesis of a library of analogues by varying the benzylating agent.
The synthesis of various substituted indazoles is well-documented, providing a toolbox for the creation of a diverse range of analogues. For example, Suzuki coupling reactions can be employed to introduce various aryl or vinyl groups at halogenated positions of the indazole ring. rsc.orgmdpi.com This allows for further diversification of the this compound scaffold.
Table 2: Examples of Synthesized Indazole Analogues
| Compound Name | Synthetic Method Highlights | Reference |
| 3-Methyl-5-nitro-1H-indazole | Cyclization of an arylhydrazone | mdpi.com |
| 1-(4-Methoxyphenyl)-3-phenyl-1H-indazole | Silver-mediated intramolecular C-H amination | nih.gov |
| 6-Bromo-3-iodo-1H-indazole | Iodination of 6-bromo-1H-indazole with I2/KOH | rsc.org |
| 3-(4-Methoxyphenyl)-1H-indazole | Annulation of an aryne with an N-tosylhydrazone | amazonaws.com |
| 5-Aryl-1H-indazol-3-amine | Suzuki coupling of 5-bromo-1H-indazol-3-amine with boronic esters | mdpi.com |
Convergent and Linear Synthesis Pathways
The construction of the this compound framework can be approached through both linear and convergent synthetic pathways. Each strategy offers distinct advantages regarding efficiency, flexibility, and the introduction of desired substituents.
A linear synthesis typically involves the sequential modification of a pre-existing indazole core. In the context of this compound, a plausible linear route commences with the synthesis of 5-iodo-1H-indazole, followed by the N-alkylation with 4-methoxybenzyl chloride. The initial iodination can be achieved from a suitable precursor like 5-aminoindazole (B92378) through a Sandmeyer-type reaction. The subsequent N-alkylation of 5-iodo-1H-indazole introduces the 4-methoxybenzyl group. This step is crucial as the alkylation of indazoles can lead to a mixture of N1 and N2 isomers. nih.govnih.govd-nb.info The regioselectivity of this reaction is influenced by factors such as the base, solvent, and the nature of the substituents on the indazole ring. nih.govbeilstein-journals.org For instance, using sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N1-alkylated product, which is the desired isomer in this case. nih.govresearchgate.net
Conversely, a convergent synthesis involves the coupling of two or more fragments that already contain the desired substituents, culminating in the formation of the target molecule in the final steps. For this compound, a convergent approach would typically involve the cyclization of a suitably substituted phenylhydrazine (B124118) derivative. nih.govnih.gov Specifically, (4-methoxyphenyl)hydrazine (B1593770) would be reacted with a 2-halo-4-iodobenzaldehyde or a related carbonyl compound. The subsequent intramolecular cyclization, often catalyzed by a transition metal such as copper or palladium, would directly form the 1,5-disubstituted indazole ring system. nih.govnih.gov This approach can be highly efficient as it builds the core structure with the desired substitution pattern in a single key step. Variations of this cyclization, such as the Cadogan or Davis-Beirut reactions, provide alternative convergent routes from different starting materials.
| Synthesis Type | General Approach | Key Intermediates/Reactions | Advantages | Challenges |
| Linear | Sequential modification of the indazole core. | 1. Synthesis of 5-iodo-1H-indazole. 2. Regioselective N-alkylation. | Stepwise approach allows for clear characterization of intermediates. | Potential for lower overall yield over multiple steps; control of regioselectivity in N-alkylation is critical. nih.govnih.gov |
| Convergent | Assembly from pre-functionalized fragments. | 1. Reaction of (4-methoxyphenyl)hydrazine with a substituted benzaldehyde. 2. Intramolecular cyclization. | Often more efficient with fewer steps. nih.govnih.gov | Availability of suitably substituted starting materials can be a limitation. |
Selective Functionalization and Post-Synthetic Modification Strategies
Post-synthetic modification refers to the chemical transformation of a fully assembled molecular scaffold. For this compound, the presence of the iodo-substituent at the C5-position provides a versatile handle for a variety of functionalization reactions, primarily through transition-metal-catalyzed cross-coupling reactions. chim.it These modifications allow for the introduction of a wide range of chemical moieties, enabling the synthesis of diverse derivatives for various applications.
The carbon-iodine bond at the C5-position is particularly amenable to Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. For example, a Suzuki coupling with an arylboronic acid would yield a 5-aryl-1-(4-methoxybenzyl)-1H-indazole. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl group at the C5-position. The conditions for these reactions must be carefully chosen to ensure chemoselectivity, avoiding unwanted side reactions involving other parts of the molecule.
Another potential site for post-synthetic modification is the C3-position of the indazole ring. While the C5-iodo group is the most reactive site for cross-coupling, the C3-position can be functionalized through deprotonation with a strong base followed by reaction with an electrophile. chim.it However, the regioselectivity of such a reaction would need to be carefully controlled to avoid reactions at other positions.
| Reaction Type | Reagents/Catalyst | Functional Group Introduced |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group |
| C3-Functionalization | Strong base (e.g., n-BuLi), electrophile | Various electrophilic groups |
Chemo- and Regioselectivity Considerations in Multisubstituted Indazole Synthesis
The synthesis of a multisubstituted indazole such as this compound requires careful consideration of both chemoselectivity and regioselectivity at various stages.
Regioselectivity is a primary concern during the N-alkylation of the 5-iodo-1H-indazole intermediate in a linear synthesis. The indazole anion, formed upon deprotonation, can be alkylated at either the N1 or N2 position. The ratio of the resulting isomers is dependent on several factors:
Substituents on the indazole ring: The electronic nature and steric bulk of the substituent at the C5 position can influence the site of alkylation.
Reaction conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 selectivity. nih.govbeilstein-journals.org Generally, polar aprotic solvents and the use of sodium hydride tend to favor the thermodynamically more stable N1-isomer. nih.govresearchgate.net In contrast, different conditions might favor the kinetic N2-product. nih.govd-nb.info
Chemoselectivity becomes critical when performing reactions on the multisubstituted indazole ring. The molecule contains several potentially reactive sites: the C-I bond, the C-H bonds of the aromatic rings, and the ether linkage on the benzyl group. When performing post-synthetic modifications, the reaction conditions must be chosen to selectively target one functional group while leaving the others intact. For example, in a palladium-catalyzed cross-coupling reaction at the C5-iodo position, the catalyst system and reaction temperature should be mild enough to avoid cleavage of the N-benzyl group or undesired C-H activation at other positions on the molecule. The presence of the electron-donating methoxy group on the benzyl ring could also influence the reactivity of that aromatic system, which needs to be considered when planning synthetic transformations.
| Selectivity Issue | Key Factors | Desired Outcome for this compound |
| Regioselectivity of N-alkylation | Base, solvent, temperature, substituents. nih.govbeilstein-journals.org | Selective formation of the N1-isomer. |
| Chemoselectivity of post-synthetic modification | Catalyst, ligands, temperature, nature of reactants. | Selective reaction at a specific site (e.g., C5-I) without affecting other functional groups. |
Advanced Spectroscopic and Computational Techniques in Structural Elucidation and Mechanistic Investigations of Indazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 5-Iodo-1-(4-methoxybenzyl)-1H-indazole. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the indazole core and the 4-methoxybenzyl group. The protons on the indazole ring (H-3, H-4, H-6, and H-7) would exhibit chemical shifts and coupling patterns characteristic of a substituted aromatic system. The presence of the iodine atom at C5 would influence the chemical shifts of the neighboring protons, H-4 and H-6. The benzylic protons (CH₂) would appear as a singlet, and the protons of the 4-methoxyphenyl (B3050149) ring would show a characteristic AA'BB' system. The methoxy (B1213986) group (OCH₃) would also present a sharp singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the indazole carbons would be particularly informative, with the C5 carbon bearing the iodine atom showing a significantly shifted signal due to the heavy atom effect.
While specific spectral data for this compound is not published, analysis of related structures, such as 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate and other substituted indazoles, provides expected ranges for these shifts. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | ~8.1 | - |
| C-3 | - | ~135 |
| H-4 | ~7.8 | - |
| C-4 | - | ~125 |
| C-5 | - | ~90 |
| H-6 | ~7.5 | - |
| C-6 | - | ~130 |
| H-7 | ~7.4 | - |
| C-7 | - | ~110 |
| C-3a | - | ~122 |
| C-7a | - | ~140 |
| N1-CH₂ | ~5.5 | ~53 |
| Methoxybenzyl C1' | - | ~129 |
| Methoxybenzyl C2'/C6' | ~7.2 | ~129 |
| Methoxybenzyl C3'/C5' | ~6.9 | ~114 |
| Methoxybenzyl C4' | - | ~159 |
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pattern Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺), confirming its elemental formula of C₁₅H₁₃IN₂O.
The fragmentation pattern in the mass spectrum offers valuable structural information. Electron ionization (EI) or electrospray ionization (ESI) would likely lead to characteristic fragments. A primary fragmentation pathway would be the cleavage of the benzylic C-N bond, resulting in the formation of a stable 4-methoxybenzyl cation (m/z 121) and a 5-iodo-1H-indazole radical cation (m/z 244). Further fragmentation of the indazole ring could involve the loss of I₂ or HI.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 364 | [M]⁺˙ (Molecular Ion) |
| 243 | [M - C₈H₉O]⁺ (Loss of 4-methoxybenzyl radical) |
| 121 | [C₈H₉O]⁺ (4-methoxybenzyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A commercial supplier of the precursor, 5-Iodo-1H-indazole, confirms that its IR spectrum conforms to a standard, indicating the reliability of this technique for identity confirmation. thermofisher.com
Key expected absorptions for the title compound include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations from the aromatic and indazole rings, and strong C-O stretching bands from the methoxy group and the ether linkage. The C-I stretch would appear in the fingerprint region at a low wavenumber.
Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (CH₂ and OCH₃) |
| 1620-1580 | C=C Stretch | Aromatic Rings |
| 1520-1480 | C=N Stretch | Indazole Ring |
| 1250-1200 | C-O Stretch (asymmetric) | Aryl-O-CH₃ |
| 1050-1000 | C-O Stretch (symmetric) | Aryl-O-CH₃ |
Computational Chemistry and Molecular Modeling in Understanding Indazole Reactivity and Properties
In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations could be used to:
Optimize the molecular geometry to find the most stable conformation.
Calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps to predict sites susceptible to electrophilic and nucleophilic attack.
Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.
Simulate NMR and IR spectra to aid in the interpretation of experimental data.
The presence of the flexible benzyl (B1604629) group allows for multiple conformations. Conformational analysis, using computational methods, can identify the low-energy conformers and the energy barriers between them. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, which is particularly relevant for understanding its interactions in a biological system. For other complex indazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. nih.gov
The structural and electronic properties of this compound are complex, arising from the interplay of its indazole core, iodo-substituent, and 4-methoxybenzyl group. While specific experimental data for this compound remains to be published, a combination of advanced spectroscopic techniques and computational modeling provides a robust framework for its characterization. The methodologies outlined here are essential for the detailed analysis of such novel compounds, paving the way for a deeper understanding of their chemical nature and potential applications.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate |
Biological Activities and Mechanistic Investigations of Indazole Derivatives with Relevance to Substituted Analogs
Indazole Derivatives as Enzyme Inhibitors
The functional versatility of the indazole core allows for substitutions that yield compounds capable of targeting various enzymes implicated in disease. nih.govrsc.org In recent years, significant research efforts have focused on developing indazole derivatives as inhibitors for several key enzyme families, including protein kinases and monoamine oxidases, which are critical targets in oncology and neurodegenerative disorders, respectively. nih.govresearchgate.net
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer. nih.gov Consequently, they are major targets for therapeutic intervention. chim.it The indazole scaffold has proven to be a highly valuable heterocyclic framework for the development of potent and selective kinase inhibitors, targeting nearly all groups of protein kinases. nih.govchim.it
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is linked to various cancers. nih.gov Indazole derivatives have been successfully developed as potent FGFR inhibitors. nih.gov For instance, a series of 1H-indazole-based derivatives, developed through fragment-led de novo design, demonstrated inhibitory activity against FGFR1-3 in the micromolar range with excellent ligand efficiencies. nih.gov
Further optimization led to the identification of highly potent compounds. A 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising FGFR1 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 15.0 nM. nih.gov Subsequent structural enhancements, particularly the introduction of an N-ethylpiperazine group, yielded an even more potent FGFR1 inhibitor with an IC₅₀ value of 2.9 nM and strong cellular activity. nih.gov Another series featuring a 2,6-difluoro-3-methoxyphenyl group also produced compounds with nanomolar inhibitory activity against FGFR1 and FGFR2. nih.gov
Table 1: Examples of Indazole Derivatives as FGFR Inhibitors
| Compound Description | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 | nih.gov |
| Optimized N-ethylpiperazine derivative | FGFR1 | 2.9 | nih.gov |
Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial step in tryptophan degradation. nih.gov Its overexpression in the tumor microenvironment contributes to immune suppression, making it an attractive target for cancer immunotherapy. nih.govresearchgate.net The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition. nih.govnih.gov
Structure-activity relationship (SAR) studies have shown that the 1H-indazole core is essential for activity and that substituents at various positions play a crucial role. nih.gov Docking models suggest that these derivatives interact effectively with the heme ferrous ion and hydrophobic pockets of the enzyme. nih.govnih.gov Research has highlighted the importance of substituent groups at the 4- and 6-positions of the indazole ring for potent inhibition. nih.govnih.gov For example, a series of 1H-indazole derivatives with disubstituent groups at these positions yielded a compound with an IC₅₀ value of 5.3 μM. nih.gov Additionally, 3-substituted 1H-indazoles bearing a carbohydrazide (B1668358) moiety have also demonstrated potent inhibitory activity, with IC₅₀ values in the nanomolar range (720 nM and 770 nM). nih.gov
Table 2: Examples of Indazole Derivatives as IDO1 Inhibitors
| Compound Description | IC₅₀ | Reference |
|---|---|---|
| 4,6-disubstituted 1H-indazole derivative | 5.3 μM | nih.gov |
| 3-substituted 1H-indazole with carbohydrazide moiety (Compound 121) | 720 nM | nih.gov |
Tyrosine Threonine Kinase (TTK), also known as Mps1, is a critical regulator of the mitotic spindle assembly checkpoint, ensuring proper chromosome segregation. acs.org TTK is overexpressed in various cancers, making it a promising target for anticancer therapies. nih.govacs.org Screening campaigns and systematic optimization have led to the discovery of novel classes of indazole-based TTK inhibitors. ebi.ac.uksigmaaldrich.com
One prominent class is based on an indazole core with sulfamoylphenyl and acetamido moieties at the C3 and C5 positions, respectively. ebi.ac.uksigmaaldrich.com This work culminated in the identification of CFI-400936, a potent TTK inhibitor with an IC₅₀ of 3.6 nM. ebi.ac.uksigmaaldrich.com Another series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides also produced single-digit nanomolar TTK inhibitors with good oral bioavailability and efficacy in tumor xenograft models. nih.gov
Table 3: Examples of Indazole Derivatives as TTK Inhibitors
| Compound Class/Name | Key Features | IC₅₀ (nM) | Reference |
|---|---|---|---|
| CFI-400936 | N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide | 3.6 | ebi.ac.uksigmaaldrich.com |
The versatility of the indazole scaffold has enabled its application in developing inhibitors for a wide range of other protein kinases. nih.govchim.it
Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation. Indazole derivatives have been developed as potent pan-Pim kinase inhibitors, with one compound based on a 3-(pyrazin-2-yl)-1H-indazole scaffold exhibiting IC₅₀ values of 0.4, 1.1, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively. nih.gov Pyrrolo[2,3-g]indazoles have also been identified as a new series of Pim kinase inhibitors. nih.gov
Aurora Kinases: As key regulators of mitosis, Aurora kinases are important anticancer targets. nih.gov Novel indazole derivatives have been identified as potent inhibitors of both Aurora A and Aurora B kinases through in silico and knowledge-based design. nih.gov Additionally, a series of 3-(pyrrolopyridin-2-yl)indazole derivatives were found to target Aurora A kinase with high selectivity. nih.gov
Bcr-Abl: The Bcr-Abl fusion protein is the driver of chronic myeloid leukemia (CML). nih.gov Indazole derivatives have shown significant promise in inhibiting this target, including the challenging T315I gatekeeper mutant that confers resistance to many therapies. nih.govnih.gov A diarylamide 3-aminoindazole derivative, AKE-72, was discovered to be a potent pan-Bcr-Abl inhibitor, with IC₅₀ values of <0.5 nM against the wild-type and 9 nM against the T315I mutant. nih.govtandfonline.comtandfonline.com
Hypoxia-Inducible Factor-1 (HIF-1): HIF-1 is a transcription factor that plays a central role in the cellular response to hypoxia, a common feature of solid tumors. nih.gov Indazole derivatives are recognized as HIF-1 inhibitors. nih.gov Notably, the indazole derivative YC-1 has been used as a reference inhibitor in studies exploring new classes of HIF-1 inhibitors. nih.gov
Carbonic Anhydrase (CA): CAs are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govcapes.gov.br Studies have shown that 1H-indazole molecules can inhibit human carbonic anhydrase isoenzymes I and II, with bromine- and chlorine-substituted indazoles showing more potent effects. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in cancer therapy. nih.gov Indazole-based compounds have been developed as potent EGFR inhibitors, including covalent inhibitors designed to target drug-resistant mutants like L858R/T790M. nih.govacs.orgresearchgate.net One such derivative displayed strong potencies against both EGFR T790M and wild-type EGFR, with IC₅₀ values of 5.3 and 8.3 nM, respectively. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR, particularly VEGFR-2, is a proven anti-angiogenic strategy for cancer treatment. nih.gov Multiple research efforts have demonstrated that indazole derivatives are effective VEGFR-2 inhibitors. nih.govresearchgate.net One highly potent compound with an indazole scaffold inhibited VEGFR-2 with an IC₅₀ of 1.24 nM and demonstrated significant anti-angiogenic properties in vivo. nih.gov
Anaplastic Lymphoma Kinase (ALK): ALK is another important receptor tyrosine kinase target in oncology. Research has identified 3-aminoindazole derivatives as potential inhibitors of ALK. nih.gov
Table 4: Inhibitory Activity of Indazole Derivatives Against Various Kinase Targets
| Target Kinase | Compound Class/Example | Finding/IC₅₀ | Reference |
|---|---|---|---|
| Pim-1 | 3-(pyrazin-2-yl)-1H-indazole derivative | 0.4 nM | nih.gov |
| Aurora A | 3-(pyrrolopyridin-2-yl)indazole derivative | Identified as selective inhibitor | nih.gov |
| Bcr-Abl (T315I) | AKE-72 (diarylamide 3-aminoindazole) | 9 nM | nih.govtandfonline.comtandfonline.com |
| EGFR (T790M) | 1H-indazole derivative (Compound 109) | 5.3 nM | nih.gov |
| VEGFR-2 | Indazole derivative (Compound 30) | 1.24 nM | nih.gov |
| ALK | 3-aminoindazole derivatives | Identified as potential inhibitors | nih.gov |
| Carbonic Anhydrase I | Indazole molecules | Ki values in the range of 0.383 to 2.317 mM | nih.gov |
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that metabolize neurotransmitter amines and are key targets in the treatment of neurodegenerative and neuropsychiatric disorders. researchgate.net Indazole derivatives have been discovered to be highly potent, selective, and reversible inhibitors of MAO-B. nih.govacs.org
Specifically, indazole-5-carboxamides have emerged as a promising class of MAO-B inhibitors. nih.govbiomedfrontiers.org SAR studies have shown that substitution at the C5 position of the indazole ring yields particularly potent MAO-B inhibition, with IC₅₀ values in the submicromolar to low nanomolar range. researchgate.net For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was found to be an exceptionally potent human MAO-B inhibitor with an IC₅₀ of 0.386 nM and over 25,000-fold selectivity versus MAO-A. nih.gov Another derivative, N-(3,4-difluorophenyl-1H-indazole-5-carboxamide, combined high potency (IC₅₀ human MAO-B 1.59 nM) and selectivity (>6000-fold) with superior physicochemical properties. nih.govbiomedfrontiers.org Further investigation confirmed a competitive mode of MAO inhibition for these indazole derivatives. researchgate.net
Table 5: Examples of Indazole Derivatives as MAO-B Inhibitors
| Compound Name/Description | Target | IC₅₀ (nM) | Selectivity (vs. MAO-A) | Reference |
|---|---|---|---|---|
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | human MAO-B | 0.386 | >25,000-fold | nih.gov |
| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | human MAO-B | 1.59 | >6,000-fold | nih.govbiomedfrontiers.org |
HIV Protease Inhibitors
The human immunodeficiency virus (HIV) protease is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. nih.govnih.gov The indazole motif has been incorporated into various scaffolds aimed at inhibiting this enzyme. Research into 1-benzyl-1H-1,2,3-triazole derivatives of carbohydrates has shown that these compounds can inhibit HIV-1 reverse transcriptase, another crucial viral enzyme. researchgate.net While these are not direct indazole analogs, the presence of the 1-benzyl group is a shared structural feature.
Studies on other heterocyclic compounds, such as dihydropyrimidin-4(3H)-ones (DABOs), have demonstrated that substitutions on the benzyl (B1604629) moiety can significantly impact anti-HIV activity. For instance, α-methoxy substitution on the benzyl group of DABOs led to potent inhibition of wild-type and drug-resistant HIV-1 strains. scbt.com This suggests that the 4-methoxybenzyl group in the title compound could influence interactions within the binding pockets of viral enzymes. However, specific inhibitory data for 5-Iodo-1-(4-methoxybenzyl)-1h-indazole against HIV protease is not currently available.
Rho Kinase Inhibitors
Rho kinases (ROCK) are serine/threonine kinases that play a significant role in cellular contraction, and their inhibition is a therapeutic strategy for conditions like hypertension and glaucoma. nih.gov The indazole scaffold is a known pharmacophore for ROCK inhibitors. Structure-activity relationship (SAR) studies of N-substituted prolinamido indazole derivatives have identified potent ROCK inhibitors. Docking studies of these compounds with ROCK1 have suggested that the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase. nih.gov
For instance, a racemic mixture of a prolinamido indazole derivative was found to interact with Met156 in the ATP binding pocket of ROCK1. nih.gov The substitution at the 5-position of the indazole ring has also been shown to be important for potency in other kinase inhibitor series. nih.gov While these findings highlight the potential of the indazole core for ROCK inhibition, specific data for this compound is not documented.
Receptor Interaction Studies of Indazole Scaffolds
Serotonin (B10506) Receptor Antagonism (5-HT2, 5-HT3, 5-HT4)
Indazole derivatives have been investigated as ligands for various serotonin (5-HT) receptors, which are implicated in a range of neurological and psychiatric disorders. nih.govuni.lu For example, a series of substituted indazole-ethanamines and indazole-tetrahydropyridines were characterized as potent 5-HT2 receptor agonists. nih.govuni.lu In one study, an indazole analog of 5-MeO-DMT, while being a potent 5-HT2 agonist, highlighted the need for careful evaluation of subtype selectivity, particularly at the 5-HT2B receptor. nih.gov
Furthermore, the discovery of indazole-based dual neurokinin 1 (NK1) receptor antagonists and serotonin transporter (SERT) inhibitors underscores the versatility of this scaffold in targeting the serotonergic system. nih.gov The electronic properties of substituents on the indazole ring have been shown to influence binding affinity at 5-HT6 receptors. mdpi.com The impact of the 5-iodo and 1-(4-methoxybenzyl) substituents of the title compound on serotonin receptor binding remains to be experimentally determined.
Estrogen Receptor Binding Affinity
The estrogen receptors (ERα and ERβ) are important targets in the treatment of hormone-dependent cancers and other conditions. The indazole scaffold has been successfully utilized to develop selective estrogen receptor modulators (SERMs). nih.gov A series of 4-(indazol-3-yl)phenols were identified as pathway-selective estrogen receptor ligands. nih.gov
Quantitative structure-activity relationship (QSAR) studies on indazole estrogens have suggested that the substitution at the 3-position of the indazole nucleus is crucial for selectivity towards ERβ over ERα. Another study on indazole estrogens found that polar or polarizable substituents at the C-3 position, such as halogens, resulted in high affinity and selectivity for ERβ. While these studies focus on 3-substituted indazoles, they highlight the potential for halogenated indazoles to interact with estrogen receptors. The binding affinity of this compound for estrogen receptors has not been reported.
Peripheral Benzodiazepine (B76468) Receptor (PBR) Interactions
The peripheral benzodiazepine receptor (PBR), now also known as the translocator protein (TSPO), is a mitochondrial protein that is upregulated in response to neuroinflammation and brain injury. While benzodiazepines are well-known for their interaction with central benzodiazepine receptors, ligands for the PBR represent a distinct class of molecules.
Although there is extensive research on PBR ligands, a direct investigation of this compound or closely related analogs for PBR interaction is not available in the reviewed literature.
MDM2-p53 Protein Interactions
The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a key target in cancer therapy. Inhibiting this interaction can restore p53 function and induce apoptosis in cancer cells. While various scaffolds have been explored as MDM2-p53 inhibitors, including indole-based antagonists, direct evidence for the involvement of the indazole scaffold of the title compound is lacking. However, some studies have explored related heterocyclic systems. For example, a series of 1H-indazole-3-amine derivatives were designed and found to potentially affect apoptosis and the cell cycle through the p53/MDM2 pathway. This suggests that indazole-containing molecules have the potential to modulate this critical protein-protein interaction.
Broad Spectrum Biological Activities and Cellular Mechanisms
The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure found in numerous compounds with significant therapeutic applications. The versatility of the indazole scaffold allows for substitutions at various positions, leading to a diverse range of biological activities, including antitumor, anti-inflammatory, antimicrobial, antiviral, and cardiovascular-modulating effects.
Antitumor Activity and Targeted Cancer Therapy
The indazole core is a prominent feature in several approved anticancer drugs, highlighting its importance in oncology. Derivatives of indazole are known to function as kinase inhibitors, which are crucial in targeted cancer therapy for cancers of the lung, breast, colon, and prostate.
Research has shown that the substitution pattern on the indazole ring is critical for antitumor activity. For instance, studies on 5- and 6-substituted indazoles have identified compounds with potent antiproliferative effects. One study found that a 5-substituted indazole derivative with a 3,5-difluoro substituent on a C-5 phenyl ring showed significant anti-proliferative activity against the HepG-2 human hepatoma cell line. Similarly, 1H-indazole-3-amine derivatives have been investigated as effective hinge-binding fragments for kinases, a key interaction for inhibiting their activity in cancer cells. Marketed drugs like Axitinib and Pazopanib (B1684535), which are tyrosine kinase inhibitors, feature the indazole scaffold.
The mechanisms of action for antitumor indazole derivatives often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, certain N-[6-indazolyl]arylsulfonamides have been shown to cause cell cycle arrest at the G2/M phase and trigger apoptosis in a dose-dependent manner in ovarian and lung cancer cell lines. Another derivative, compound 2f, was found to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.
Table 1: Examples of Antitumor Activity in Substituted Indazole Derivatives
| Compound Name | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indoleazole-5-carboxyamide (8a) | PC-3 (Prostate) | 6.21 µM | |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indoleazole-6-formamide (14a) | PC-3 (Prostate) | 6.43 µM | |
| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4) | A2780 (Ovarian) | 4.21 µM | |
| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9) | A549 (Lung) | 18.6 µM | |
| Compound 6o (a piperazine-indazole derivative) | K562 (Leukemia) | 5.15 µM |
Anti-inflammatory Effects and Related Pathways
Indazole derivatives are well-documented for their anti-inflammatory properties. The non-steroidal anti-inflammatory drug (NSAID) Benzydamine, for example, is based on the 1H-indazole structure. The anti-inflammatory action of these compounds is often attributed to their ability to interact with key pathways in the inflammatory response.
A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated during inflammation. Studies have demonstrated that various indazole derivatives can significantly inhibit COX-2. For instance, 5-aminoindazole (B92378) showed potent, concentration-dependent inhibition of COX-2. Computational docking studies have further supported these findings, showing that 1H-indazole analogs with substituents like a 4-methoxyphenyl (B3050149) group can bind effectively within the active site of the COX-2 enzyme.
Beyond COX inhibition, indazole derivatives can modulate other inflammatory mediators. Research indicates they can inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), and reduce oxidative stress by scavenging free radicals. A study on indazole analogs of curcumin (B1669340) found that these compounds exhibited high anti-inflammatory activity, superior to standard drugs like diclofenac (B195802) sodium, through protein denaturation inhibition.
Table 2: Anti-inflammatory Activity of Selected Indazole Derivatives
| Compound | Mechanism/Assay | Activity (IC50) | Reference |
|---|---|---|---|
| 5-Aminoindazole | COX-2 Inhibition | 12.32 µM | |
| Indazole | COX-2 Inhibition | 23.42 µM | |
| Compound 18 (a 2,3-diphenyl-2H-indazole) | COX-2 Inhibition | 1.15 µM |
Antimicrobial Activity (Antibacterial, Antifungal)
The indazole scaffold is a key component in the development of new antimicrobial agents. Derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens, including Gram-positive bacteria like Bacillus cereus, Gram-negative bacteria like Escherichia coli, and fungi such as Candida albicans.
The antimicrobial efficacy is highly dependent on the substitution pattern. A series of N-methyl-3-aryl indazoles demonstrated that compounds with specific substitutions showed excellent inhibitory activity against different microbial strains. For example, compounds with electron-withdrawing groups, such as chloro and nitro, have been found to be potent against tested bacterial and fungal strains.
One of the identified mechanisms for the antibacterial action of indazole derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This provides a validated target for developing novel antibiotics. The hybridization of the indazole core with other heterocyclic systems, like triazoles and thiadiazoles, has also been explored as a strategy to enhance antimicrobial potency.
Table 3: Antimicrobial Activity of Representative Indazole Derivatives
| Compound Name/Class | Target Microorganism | Activity (Zone of Inhibition / MIC) | Reference |
|---|---|---|---|
| N-methyl-3-aryl indazoles (5i, 5f, 5a) | Xanthomonas campestris | 2.1 - 2.3 cm | |
| 3-(4-chlorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole (6) | Various bacteria & fungi | Most active in series | |
| 2,3-diphenyl-2H-indazole derivative (18) | Candida albicans | IC50 = 3.8 µM | |
| 2,3-diphenyl-2H-indazole derivative (23) | Candida glabrata | IC50 = 4.3 µM |
Antiviral Properties, including Anti-HIV Activity
The indazole scaffold has been identified as a promising framework for the development of antiviral agents with activity against a range of viruses. Research has led to the discovery of indazole derivatives that inhibit viruses such as influenza, Human Immunodeficiency Virus (HIV), and coronaviruses.
A novel class of pyrrolo[2,3-e]indazoles was identified as inhibitors of influenza A virus neuraminidase, an essential enzyme for viral replication. In the context of HIV, indazole-based hybrid molecules have been explored for their therapeutic potential. More recently, following the outbreak of SARS-CoV-2, N-arylindazole-3-carboxamide derivatives were synthesized and evaluated for their activity against coronaviruses. One compound, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, showed potent inhibitory effects against SARS-CoV-2 with low cytotoxicity.
Table 4: Antiviral Activity of Selected Indazole Derivatives
| Compound Name | Target Virus | Activity (EC50) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-e]indazole (Compound 6h) | Influenza A (H3N2) | 13.0 µM | |
| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) | SARS-CoV-2 | 0.69 µM |
Antidepressant and Antihypertensive Potentials
While less extensively documented than other activities, the indazole scaffold has been associated with effects on the central nervous system and blood pressure regulation. Several reviews mention antihypertensive actions as one of the special biological properties of indazole analogs. This potential is often linked to the ability of these compounds to interact with various receptors and enzymes involved in blood pressure control. However, specific studies detailing the antidepressant and antihypertensive mechanisms of simple substituted indazoles are limited in the available literature. Further research is needed to fully characterize these potentials.
Cardiovascular Disease Modulation
Indazole derivatives have emerged as promising agents for the treatment and management of cardiovascular diseases. Their mechanisms of action are diverse, targeting processes like thrombosis, cardiac remodeling, and ischemia-reperfusion injury.
One notable derivative, YC-1, acts as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system, and has been investigated for its use in circulatory disorders and for inhibiting platelet aggregation. Another compound, DY-9760e, has demonstrated cardioprotective effects against injury caused by ischemia-reperfusion. Research has also suggested that targeting Platelet-Derived Growth Factor (PDGF) with indazole derivatives could be a future strategy to mitigate cardiac fibrosis and atherosclerosis. Furthermore, derivatives like 7-nitroindazole (B13768) have been shown to have an anti-hypertrophic effect on the heart, although long-term use raised some concerns. This indicates that the indazole scaffold holds significant potential for developing novel therapies for a range of cardiovascular conditions.
Structure-Activity Relationship (SAR) Studies on Indazole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indazole derivatives, SAR studies have been instrumental in the development of potent and selective therapeutic agents. nih.govlongdom.org
The pharmacological activity of indazole-based compounds is significantly modulated by the nature and position of substituents on the indazole ring system. nih.govresearchgate.net The introduction of different functional groups can impact a molecule's potency, selectivity, and pharmacokinetic properties.
Halogen atoms, such as iodine, are frequently incorporated into drug candidates to enhance their biological activity. The presence of a halogen can influence factors like lipophilicity, metabolic stability, and binding interactions with target proteins. For instance, studies on various indazole derivatives have shown that halogenation can lead to a significant increase in potency. longdom.org In one study, the introduction of a halogen atom was found to be a requirement for the enhanced potency of certain Aurora kinase A inhibitors. longdom.org
The N-1 position of the indazole ring is a common site for substitution, and the nature of the substituent at this position can have a profound effect on biological activity. The 4-methoxybenzyl group, an electron-donating substituent, can influence the electronic properties of the indazole core and participate in specific binding interactions with target proteins. For example, in a series of 1H-benzimidazol-4-ols, compounds containing a methoxylated benzyl group showed significant inhibitory activity against 5-lipoxygenase. nih.gov While this is a different heterocyclic system, it highlights the potential contribution of the methoxybenzyl moiety to biological activity.
The following table summarizes the influence of various substituents on the activity of different indazole analogs, providing insights into the potential role of the iodo and methoxybenzyl groups.
| Compound Series | Substituent Modification | Observed Effect on Activity | Reference |
| 3-(Pyrrolopyridin-2-yl)indazole derivatives | Introduction of a halogen atom | Enhanced potency as Aurora kinase A inhibitors. | longdom.org |
| Indazole-pyrimidine-based derivatives | Methoxy (B1213986) group vs. hydrophobic groups (alkyl or halogen) | Methoxy derivatives showed higher potency as VEGFR-2 inhibitors. | longdom.org |
| 1H-indazole-3-amine derivatives | Fluorine substitution at the 6-position of the indazole ring | Improved enzymatic and cellular potency against FGFR1 and FGFR2. | longdom.org |
| 1H-benzimidazol-4-ols | Presence of a methoxylated benzyl group | Significant inhibition of 5-lipoxygenase. | nih.gov |
This table is interactive. Click on the headers to sort the data.
The position of substituents on the indazole ring is as critical as their chemical nature in determining biological potency and selectivity. longdom.orgrsc.org The specific placement of a halogen or a methoxybenzyl group can dictate the orientation of the molecule within a binding pocket, leading to differential interactions with the target protein.
While direct studies on this compound are not publicly available, research on analogous structures provides valuable insights. For instance, studies on N-[6-indazolyl]arylsulfonamides revealed that the position of substituents significantly impacts their antiproliferative activity. nih.gov
| Compound/Series | Positional Feature | Impact on Biological Activity | Reference |
| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | 4-methoxybenzenesulfonamide at the 6-amino position | Significant antiproliferative activity against A2780 and A549 cell lines. | nih.gov |
| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide | Ethoxy group at position 7 and 4-methyl-benzyl at N-2 | Significant antiproliferative activity against A2780 and A549 cell lines. | nih.gov |
| Indazole-3-carboxamides | Amide linker at the 3-position | Critical for the inhibition of calcium influx in mast cells. | rsc.org |
This table is interactive. Click on the headers to sort the data.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein at the molecular level. usdoj.gov These methods provide detailed insights into the binding mode, the key interacting residues, and the stability of the ligand-protein complex.
For indazole derivatives, molecular docking studies have been widely used to rationalize their biological activities and to guide the design of new analogs. nih.govusdoj.gov In a typical docking study, the 3D structure of the target protein is used to predict the preferred binding orientation of the ligand. The binding affinity is often estimated using a scoring function that considers various types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
While no specific docking studies for this compound have been reported, studies on similar molecules can be informative. For example, a docking study of N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, which contains a methoxybenzyl group, revealed high bonding interactions with the MDM2 receptor. usdoj.gov The methoxybenzyl moiety likely contributes to these interactions through hydrogen bonding and hydrophobic contacts. The iodine atom at the 5-position of our compound of interest would be expected to form halogen bonds with suitable acceptor groups in a protein's binding site. thermofisher.com
MD simulations can further refine the docked poses and provide information about the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a physiological environment.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, untested compounds.
The development of a QSAR model typically involves a set of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the biological activity.
For indazole derivatives, QSAR studies have been employed to understand the structural requirements for various pharmacological activities. longdom.org Although a specific QSAR model for this compound has not been described, the principles of QSAR can be applied to predict its potential activity based on the properties of its substituents. The Hansch-Fujita constant (π) for iodine and the 4-methoxybenzyl group would be important parameters in a QSAR model, representing their contribution to the lipophilicity of the molecule. Similarly, electronic parameters like the Hammett constant (σ) would describe the electronic influence of these substituents on the indazole core.
A hypothetical QSAR equation might take the form:
log(1/C) = a(π) + b(σ) + c(Es) + d
Where:
log(1/C) is the biological activity.
π is the lipophilicity parameter.
σ is the electronic parameter.
Es is the steric parameter.
a, b, c, and d are constants determined by the regression analysis.
Such a model, once validated, could be a valuable tool for the rational design of new indazole derivatives with improved therapeutic potential.
Future Research Directions and Therapeutic Potential of Substituted Indazole Derivatives
Rational Design and Synthesis of Next-Generation Indazole-Based Chemical Entities
The rational design of new indazole derivatives is a cornerstone of modern drug discovery, aiming to create compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.govnih.gov Future efforts in this area will likely concentrate on several key strategies:
Structure-Based Drug Design (SBDD): With an increasing number of indazole-target co-crystal structures being resolved, SBDD will play a pivotal role. For instance, understanding the binding interactions of indazole inhibitors with the hinge region of kinases can guide the design of more potent and selective agents. nih.gov The design of novel inhibitors often involves identifying key amino acid residues in the target's binding pocket and creating indazole derivatives with functionalities that can form optimal interactions. nih.gov
Fragment-Based Drug Discovery (FBDD): FBDD is another powerful approach where small molecular fragments containing the indazole core are screened for binding to a biological target. nih.gov Hits from these screens can then be grown or linked to generate more potent, lead-like molecules. This method is particularly useful for identifying novel binding modes and allosteric sites.
Molecular Hybridization: This strategy involves combining the indazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities. nih.gov For example, linking an indazole moiety to a known DNA-intercalating agent could result in a novel anticancer agent with a multi-pronged mechanism of action.
The synthesis of these rationally designed molecules will necessitate the development of efficient and versatile synthetic routes that allow for the late-stage functionalization of the indazole core.
Exploration of Novel Biological Targets and Therapeutic Applications for Indazole Scaffolds
While indazole derivatives have been extensively studied as kinase inhibitors for cancer therapy, their therapeutic potential extends far beyond this single target class. nih.gov Future research will undoubtedly uncover new biological targets and applications for this versatile scaffold.
Neurodegenerative Diseases: Some indazole-containing compounds have shown promise in preclinical models of neurological disorders. nih.gov Future investigations could explore their potential as modulators of targets implicated in Alzheimer's and Parkinson's diseases, such as glycogen (B147801) synthase kinase 3 (GSK-3) or leucine-rich repeat kinase 2 (LRRK2).
Infectious Diseases: The indazole scaffold has been identified as a promising starting point for the development of new antibacterial, antifungal, and antiviral agents. nih.gov For instance, certain indazole derivatives have shown activity against HIV-1. nih.gov The rise of antimicrobial resistance necessitates the exploration of novel mechanisms of action, and indazoles offer a rich chemical space for this purpose.
Inflammatory and Autoimmune Disorders: Given their role as kinase inhibitors, indazoles are well-positioned to target key signaling pathways in inflammation. nih.gov Exploration of their effects on targets like Janus kinases (JAKs) or spleen tyrosine kinase (Syk) could lead to new treatments for rheumatoid arthritis, psoriasis, and other autoimmune conditions.
Cardiovascular Diseases: Certain indazole derivatives have demonstrated potential in the context of cardiovascular diseases, including antiarrhythmic and antithrombotic effects. Further exploration of their mechanisms could unveil novel therapeutic strategies for heart disease and stroke.
The following table summarizes some of the emerging therapeutic areas for indazole derivatives:
| Therapeutic Area | Potential Biological Targets | Reference |
| Neurodegenerative Diseases | GSK-3, LRRK2 | nih.gov |
| Infectious Diseases | HIV-1 Reverse Transcriptase, Bacterial & Fungal Enzymes | nih.govnih.gov |
| Inflammatory Disorders | JAKs, Syk | nih.gov |
| Cardiovascular Diseases | Ion Channels, Platelet Receptors |
Development of Innovative Synthetic Methodologies for Architecturally Complex Indazole Structures
The synthesis of diverse and complex indazole libraries is crucial for exploring their full therapeutic potential. While classical methods for indazole synthesis exist, there is a continuous need for more efficient, regioselective, and environmentally benign methodologies.
Future research in this area will likely focus on:
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds. Developing novel catalytic systems for the selective C-H functionalization of the indazole core at various positions will allow for the rapid generation of diverse analogues without the need for pre-functionalized starting materials.
Photoredox Catalysis: Light-mediated reactions offer mild and efficient alternatives to traditional synthetic methods. The application of photoredox catalysis to indazole synthesis and functionalization can enable novel transformations and provide access to previously inaccessible chemical space.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The development of flow-based methods for the synthesis of indazoles and their intermediates will be crucial for the large-scale production of promising drug candidates.
Multicomponent Reactions: Reactions that combine three or more starting materials in a single step to form a complex product are highly desirable for their atom economy and efficiency. Designing new multicomponent reactions for the construction of the indazole scaffold will significantly streamline the synthesis of diverse libraries.
Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of indazole-based therapeutics is no exception. These computational tools can be applied at various stages of the drug discovery pipeline to accelerate the process and improve the quality of candidate molecules.
Key applications of AI and ML in this context include:
Predictive Modeling: ML models can be trained on large datasets of known indazole derivatives to predict their biological activity, physicochemical properties, and potential toxicity. This allows for the in silico screening of vast virtual libraries, prioritizing the most promising compounds for synthesis and experimental testing.
De Novo Drug Design: Generative AI models can design novel indazole structures with desired properties from scratch. These models can explore a much larger chemical space than traditional methods and propose innovative scaffolds that may not be conceived by human chemists.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes for complex indazole targets. These tools can analyze the target structure and propose a step-by-step synthetic plan, complete with reaction conditions and literature precedents.
Biomarker Discovery: ML algorithms can analyze clinical and genomic data to identify biomarkers that predict patient response to indazole-based therapies. This will be crucial for the development of personalized medicines and the design of more efficient clinical trials.
Strategic Modifications of the 5-Iodo-1-(4-methoxybenzyl)-1H-indazole Framework for Enhanced Bioactivity and Selectivity
While specific research on the strategic modification of this compound is not extensively documented in the current literature, its structure presents several key features that can be exploited for the development of new therapeutic agents based on established principles of medicinal chemistry for the broader indazole class.
The 5-iodo substituent is a particularly attractive feature for medicinal chemists. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, providing a powerful tool for structure-activity relationship (SAR) studies.
Potential strategic modifications to the this compound framework could include:
Modification at the 5-position:
Introduction of Aryl and Heteroaryl Groups: Using Suzuki coupling, various aryl and heteroaryl groups could be introduced. These modifications can explore potential π-π stacking interactions within a target's binding site and modulate the compound's electronic properties.
Alkynylation: Sonogashira coupling could be used to install alkyne functionalities, which can serve as handles for further derivatization via "click chemistry" or as probes for specific interactions.
Amination: Buchwald-Hartwig amination could introduce a variety of primary and secondary amines, allowing for the formation of hydrogen bonds and the modulation of basicity.
Modification of the N1-substituent:
Replacement with Other Groups: The entire 4-methoxybenzyl group could be replaced with other alkyl or aryl substituents to optimize properties such as solubility, metabolic stability, and cell permeability.
Functionalization at the 3-position:
Although the starting scaffold is unsubstituted at the 3-position, this site is a common point of modification in many bioactive indazoles. Introducing small substituents at this position could be explored to fine-tune the compound's interaction with its biological target.
The following table outlines potential modifications and the rationale behind them:
| Position of Modification | Type of Modification | Rationale |
| 5-position (Iodo) | Suzuki Coupling (Aryl/Heteroaryl) | Explore π-stacking, modulate electronics |
| 5-position (Iodo) | Sonogashira Coupling (Alkyne) | Introduce bioorthogonal handle, probe interactions |
| 5-position (Iodo) | Buchwald-Hartwig Amination (Amine) | Introduce H-bond donors/acceptors, modulate pKa |
| N1-position (Benzyl) | Vary Benzyl (B1604629) Substituents | Tune electronics and sterics |
| N1-position (Benzyl) | Replace with Alkyl/Aryl Groups | Optimize solubility and metabolic stability |
| 3-position | Introduction of Small Groups | Fine-tune target engagement |
Systematic exploration of these modifications, guided by computational modeling and followed by biological evaluation, would be a rational approach to unlocking the therapeutic potential of the this compound scaffold.
Q & A
Q. What methodological frameworks address contradictions in theoretical vs. experimental data for this compound?
- Methodological Answer : Apply mixed-methods triangulation: validate computational predictions (e.g., DFT calculations) with experimental results (spectroscopy, bioassays). Use Bayesian statistics to quantify uncertainty. Reconcile discrepancies by revisiting reaction mechanisms or assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
